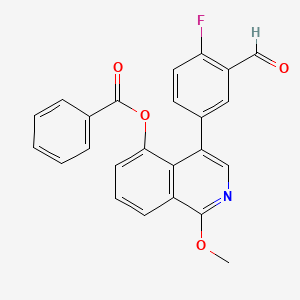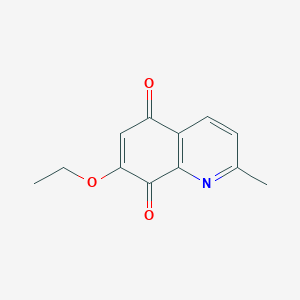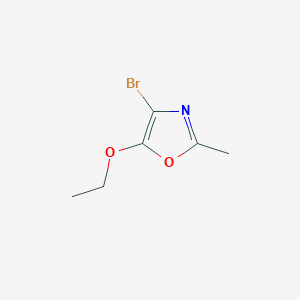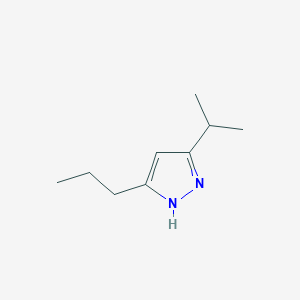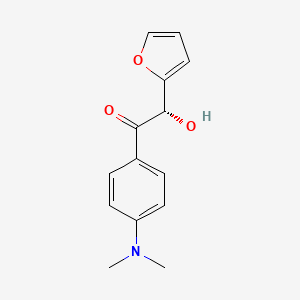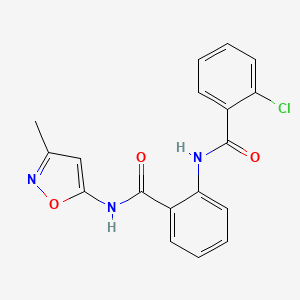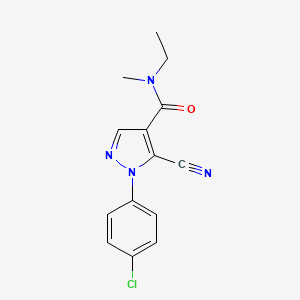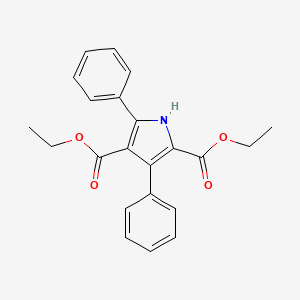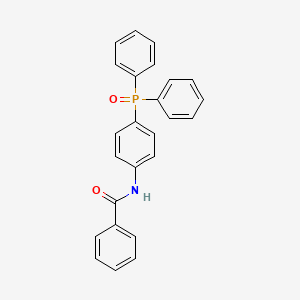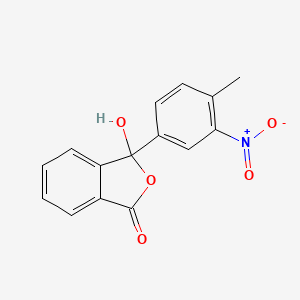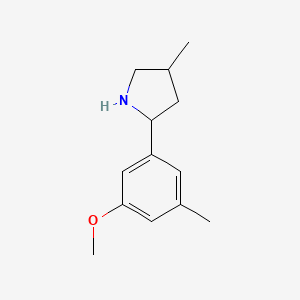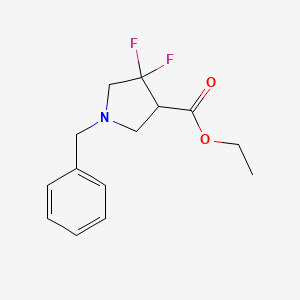![molecular formula C19H17NO3 B15209121 2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one CAS No. 919778-71-5](/img/structure/B15209121.png)
2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a methoxyphenyl group, and a tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone typically involves the condensation of 4-methoxybenzaldehyde with 2-amino-4-methylphenol in the presence of an acid catalyst to form the oxazole ring. This is followed by the acylation of the oxazole derivative with p-tolylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 2-(2-(4-Hydroxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone.
Reduction: Formation of 2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(4-Hydroxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone
- 2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(m-tolyl)ethanone
- 2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(o-tolyl)ethanone
Uniqueness
2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
919778-71-5 |
|---|---|
Fórmula molecular |
C19H17NO3 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
2-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C19H17NO3/c1-13-3-5-14(6-4-13)18(21)11-17-12-20-19(23-17)15-7-9-16(22-2)10-8-15/h3-10,12H,11H2,1-2H3 |
Clave InChI |
LPNDADYXHMIYDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
